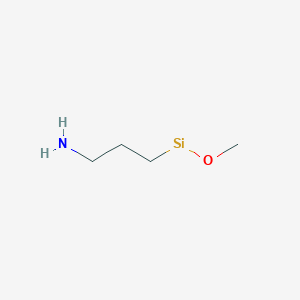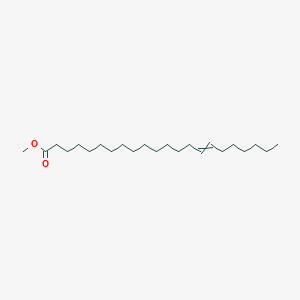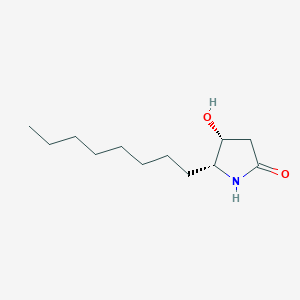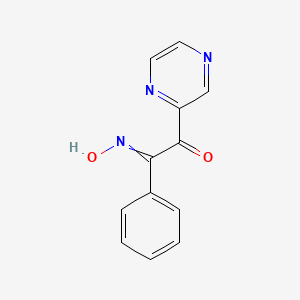
3-Aminopropylmethoxysilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Aminopropylmethoxysilane is an organosilicon compound with the chemical formula H2N(CH2)3Si(OCH3)3. It is a versatile silane coupling agent widely used in various scientific and industrial applications. The compound is known for its ability to introduce amino groups onto surfaces, making it valuable in surface modification and functionalization processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Aminopropylmethoxysilane can be synthesized through the reaction of 3-aminopropylamine with methoxysilanes. The typical reaction involves the following steps:
Reaction Setup: The reaction is carried out in a solvent such as toluene or xylene.
Addition of Reagents: 3-aminopropylamine is added to the methoxysilane under an inert atmosphere.
Reaction Conditions: The mixture is heated to a temperature range of 80-120°C and stirred for several hours.
Purification: The product is purified through distillation or recrystallization to obtain pure this compound.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Aminopropylmethoxysilane undergoes various chemical reactions, including:
Hydrolysis: The methoxy groups can hydrolyze in the presence of water to form silanols.
Condensation: The silanols can further condense to form siloxane bonds, leading to the formation of cross-linked networks.
Amination: The amino group can react with various electrophiles, such as aldehydes and ketones, to form imines or amines.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Condensation: Catalysts such as acids or bases to promote siloxane bond formation.
Amination: Electrophiles like aldehydes, ketones, or isocyanates under mild to moderate temperatures.
Major Products Formed:
Hydrolysis and Condensation: Siloxane networks or films.
Amination: Imines or secondary amines, depending on the electrophile used.
Applications De Recherche Scientifique
3-Aminopropylmethoxysilane has a wide range of applications in scientific research, including:
Chemistry: Used as a silane coupling agent to modify surfaces of materials such as glass, silica, and metals.
Medicine: Utilized in drug delivery systems and the functionalization of nanoparticles for targeted therapy.
Industry: Applied in the production of adhesives, sealants, and coatings to enhance adhesion and durability.
Mécanisme D'action
The primary mechanism of action of 3-aminopropylmethoxysilane involves the hydrolysis of methoxy groups to form silanols, which can then condense to form siloxane bonds. The amino group provides reactivity towards various electrophiles, enabling the functionalization of surfaces and the formation of covalent bonds with other molecules. This dual functionality makes it a valuable compound for surface modification and crosslinking applications .
Comparaison Avec Des Composés Similaires
3-Aminopropyltriethoxysilane: Similar to 3-aminopropylmethoxysilane but with ethoxy groups instead of methoxy groups.
3-Glycidyloxypropyltrimethoxysilane: Contains a glycidyl group, providing additional reactivity for epoxy-based applications.
3-Mercaptopropyltrimethoxysilane: Contains a thiol group, making it useful for applications requiring sulfur functionality.
Uniqueness: this compound is unique due to its combination of methoxy groups and an amino group, providing both hydrolytic stability and reactivity towards electrophiles. This makes it particularly suitable for applications requiring robust surface modification and functionalization .
Propriétés
Formule moléculaire |
C4H11NOSi |
|---|---|
Poids moléculaire |
117.22 g/mol |
InChI |
InChI=1S/C4H11NOSi/c1-6-7-4-2-3-5/h2-5H2,1H3 |
Clé InChI |
GRAKIAFZHSPONK-UHFFFAOYSA-N |
SMILES canonique |
CO[Si]CCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,2,3-Triphenoxy-4-[3-(2,3,4-triphenoxyphenoxy)phenoxy]benzene](/img/structure/B14508627.png)

![2-({2-[(2-Chloroethyl)sulfanyl]ethyl}amino)-3,5-dinitrobenzene-1-sulfonic acid](/img/structure/B14508636.png)
![[(2-Methoxy-2-phenylethyl)selanyl]benzene](/img/structure/B14508643.png)
![6-[(2-Aminophenyl)sulfanyl]-1,3-dimethylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14508646.png)








